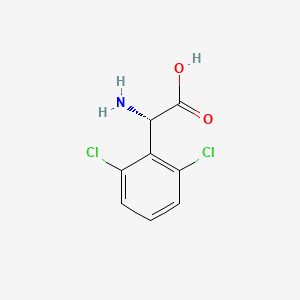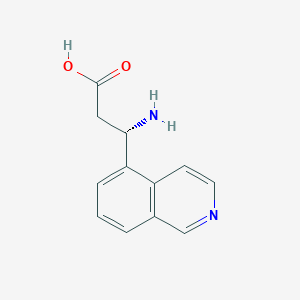![molecular formula C9H9N3O B13054697 7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL](/img/structure/B13054697.png)
7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL is a heterocyclic compound with a unique structure that includes a cyclopropyl group attached to a pyrrolo[2,3-D]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine to form 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, which is then converted to 7H-pyrrolo[2,3-D]pyrimidin-4-OL . The cyclopropyl group can be introduced through subsequent reactions involving cyclopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Aplicaciones Científicas De Investigación
7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in kinase inhibition.
Medicine: Investigated for its anticancer properties and potential use in targeted cancer therapies.
Industry: Employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL involves its interaction with specific molecular targets, such as kinases. It acts as a kinase inhibitor by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to the induction of apoptosis in cancer cells by affecting pathways such as EGFR, Her2, VEGFR2, and CDK2 .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Used in the synthesis of kinase inhibitors.
7H-Pyrrolo[2,3-D]pyrimidin-4-ol: A closely related compound with similar structural features.
5,7-Diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-ol: Another derivative with potential biological activities.
Uniqueness
7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL is unique due to the presence of the cyclopropyl group, which can influence its biological activity and pharmacokinetic properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its stability .
Propiedades
Fórmula molecular |
C9H9N3O |
|---|---|
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
7-cyclopropyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H9N3O/c13-9-7-3-4-12(6-1-2-6)8(7)10-5-11-9/h3-6H,1-2H2,(H,10,11,13) |
Clave InChI |
FHGWMYXSPRMGMP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=CC3=C2N=CNC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


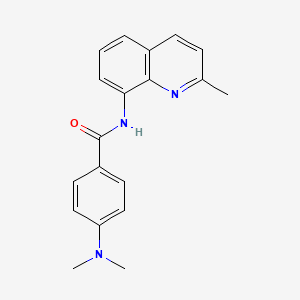
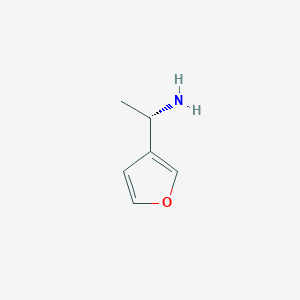
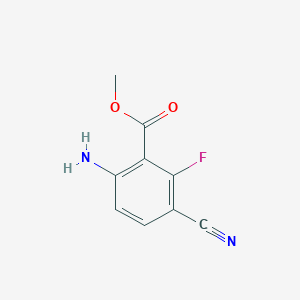
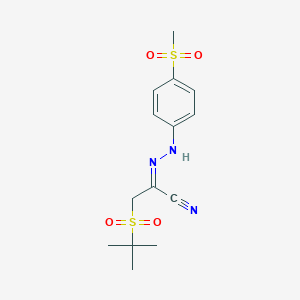
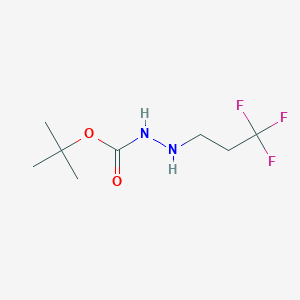
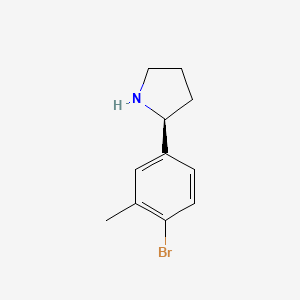
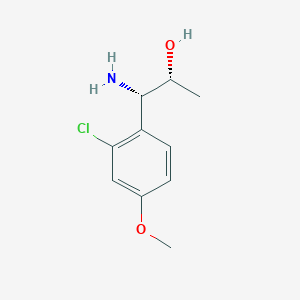
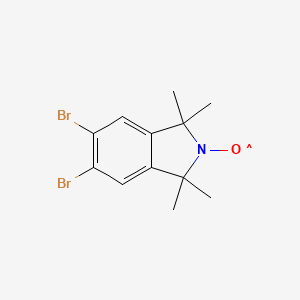
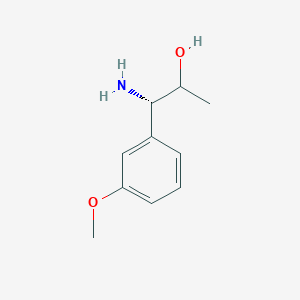

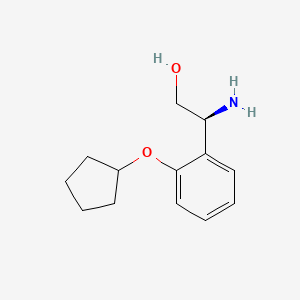
![(3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13054679.png)
